molecular formula C9H12ClNO2S B1632261 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride CAS No. 24187-83-5

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride

Cat. No.: B1632261
CAS No.: 24187-83-5
M. Wt: 233.72 g/mol
InChI Key: KAIOPMIXEGRIDU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride is a heterocyclic compound that belongs to the class of thiazepines This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiazepine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiazepine derivatives.

    Substitution: Various substituted thiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine: The parent compound without the dioxide and hydrochloride modifications.

    2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A similar compound where the sulfur atom is replaced by oxygen.

    7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: A derivative with a methoxy group at the 7-position.

Uniqueness

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms in the ring, along with the presence of the dioxide and hydrochloride groups. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13;/h1-4,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIOPMIXEGRIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24187-83-5
Record name 2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride
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